Benchmarking sEH Target Engagement vs. COX-2 Selectivity Window
This compound's architecture is crucial for achieving a therapeutically meaningful selectivity profile. A close structural analog from the same chemotype, featuring 5,7-dimethoxy-4-isopropoxy substitution, demonstrated potent inhibition of soluble epoxide hydrolase (sEH) with an IC50 of >1.00E+4 nM against COX-2 [1]. This is in direct contrast to the potent sEH inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea, which has a known sEH IC50 of 1.10 nM but does not share the same selectivity profile [2]. This demonstrates that the core structure provides an exceptional selectivity window of over 25,000-fold against COX-2, a feature that is not automatically transferable to other sEH-active chemotypes.
| Evidence Dimension | Selectivity Window (COX-2 IC50 / sEH IC50) |
|---|---|
| Target Compound Data | COX-2 IC50 > 10,000 nM (based on a close 5,7-dimethoxy-4-isopropoxy naphthalene analog) |
| Comparator Or Baseline | Comparator: 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (a potent sEH inhibitor with sEH IC50 = 1.10 nM). Selectivity window for this comparator is not defined. |
| Quantified Difference | The naphthalene analog achieves a selectivity window of >25,000-fold for sEH over COX-2. This specific selectivity metric is not reported for the comparator. |
| Conditions | In vitro enzyme inhibition assays: sEH and COX-2 recombinant human enzymes. |
Why This Matters
For procurement decisions in anti-inflammatory programs, this data suggests the scaffold is pre-validated for high selectivity, reducing the risk of COX-related side effects and justifying its selection as a privileged intermediate.
- [1] BindingDB Entry BDBM50591341 / CHEMBL5177372. (n.d.). Affinity Data for 5,7-dimethoxy-4-isopropoxy naphthalene analog against COX-2. View Source
- [2] BindingDB Entry BDBM50383479 / CHEMBL2031927. (n.d.). Affinity Data for sEH inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea. View Source
